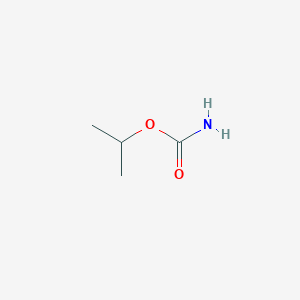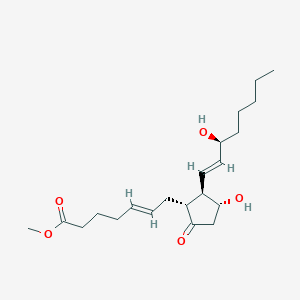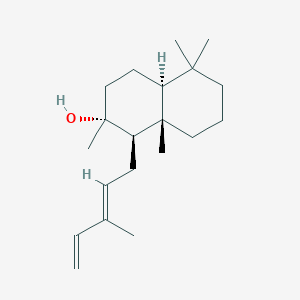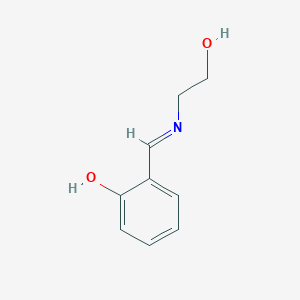
3-oxo-N-(piridin-2-il)butanamida
Descripción general
Descripción
3-Oxo-N-2-pyridylbutyramide, also known as N-(2-Pyridyl)-3-oxobutanamide or N-(2-Pyridinyl)-3-oxobutanamide, is a chemical compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 . It is extensively utilized in scientific research for its multifaceted applications.
Molecular Structure Analysis
The molecular structure of 3-Oxo-N-2-pyridylbutyramide consists of a pyridine ring attached to a butanamide chain with a ketone functional group . The exact structure can be obtained from its MOL file .Aplicaciones Científicas De Investigación
Síntesis de N-heterociclos
Este compuesto sirve como precursor para la síntesis de varios N-heterociclos, los cuales son cruciales en la química medicinal debido a su presencia en muchos productos farmacéuticos. Por ejemplo, se puede convertir en derivados de imidazol y tetrahidropirimidina .
Actividad antimicrobiana
Los derivados de este compuesto han mostrado una prometedora actividad antimicrobiana contra bacterias gram-positivas, como B. subtilis y S. aureus, lo que podría conducir al desarrollo de nuevos antibióticos .
Evaluación de la actividad biológica
Se han sintetizado y evaluado nuevos derivados de “3-oxo-N-(piridin-2-il)butanamida” por sus actividades biológicas contra líneas celulares específicas, como las células estelares hepáticas de rata inmortalizadas (HSC-T6), lo cual es significativo para los esfuerzos de descubrimiento de fármacos .
Catálogo químico
El compuesto figura en catálogos químicos, lo que indica su uso como material estándar o de referencia para la investigación científica, lo cual es esencial para los estudios comparativos y el control de calidad .
Oxidación Csp3-H
Está involucrado en los procesos de síntesis catalizados por cobre, específicamente en la oxidación de Csp3-H para sintetizar cetonas aromáticas, una reacción crítica en la síntesis orgánica .
Evaluación antioxidante y antitumoral
El compuesto se ha utilizado como precursor clave en la síntesis de compuestos heterocíclicos fusionados y binarios con posibles propiedades antioxidantes y antitumorales, destacando su papel en la investigación del cáncer .
Cada aplicación mencionada anteriormente representa un campo único donde “this compound” juega un papel significativo. La versatilidad del compuesto para facilitar diversas reacciones químicas y evaluaciones biológicas subraya su importancia en la investigación científica.
Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from… [Synthesis of a new series of 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno4,3…
Safety and Hazards
Specific safety and hazard information for 3-Oxo-N-2-pyridylbutyramide is not available in the search results .
Relevant Papers Several papers were found that may be relevant to 3-Oxo-N-2-pyridylbutyramide. One paper discusses the synthesis and structure-activity relationships of N-(2-oxo-3-oxetanyl)amides as N-acylethanolamine-hydrolyzing acid amidase inhibitors . Another paper discusses the synthesis and biological evaluation of 2-(2-methyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridine-3-yl) acetamide derivatives . A third paper discusses the formation of cage phosphoranes and their rearrangements in the reactions of substituted 2-(3-oxo-3-phenyl)ethoxybenzo[d]-1,3,2-dioxaphospholes with perfluorodiacetyl .
Mecanismo De Acción
Mode of Action
The compound’s interaction with its targets and any resulting changes are subjects of ongoing research .
Biochemical Pathways
Understanding the affected pathways and their downstream effects would require further investigation .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which is a key factor in its pharmacological efficacy .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .
Análisis Bioquímico
Biochemical Properties
3-oxo-N-(pyridin-2-yl)butanamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to form complexes with metal ions such as iron, which can influence its biochemical activity . The nature of these interactions often involves coordination bonds between the metal ions and the nitrogen atoms in the pyridine ring of the compound. These interactions can modulate the activity of enzymes and proteins, potentially leading to changes in biochemical pathways.
Cellular Effects
The effects of 3-oxo-N-(pyridin-2-yl)butanamide on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to have potential antitumor activity by forming complexes with iron, which may reduce toxicity towards healthy tissues while targeting cancer cells . This suggests that 3-oxo-N-(pyridin-2-yl)butanamide can modulate cellular processes in a way that could be beneficial for therapeutic applications.
Molecular Mechanism
At the molecular level, 3-oxo-N-(pyridin-2-yl)butanamide exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. The compound’s ability to form coordination complexes with metal ions, such as iron, plays a significant role in its molecular mechanism of action . These complexes can alter the conformation and activity of enzymes, leading to changes in gene expression and metabolic pathways. The binding interactions between 3-oxo-N-(pyridin-2-yl)butanamide and biomolecules are critical for its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-oxo-N-(pyridin-2-yl)butanamide can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to 3-oxo-N-(pyridin-2-yl)butanamide in in vitro or in vivo studies has revealed that its effects on cellular function can vary, with potential implications for its use in therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-oxo-N-(pyridin-2-yl)butanamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antitumor activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed. These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications. Understanding the dosage effects of 3-oxo-N-(pyridin-2-yl)butanamide is crucial for its development as a therapeutic agent.
Metabolic Pathways
3-oxo-N-(pyridin-2-yl)butanamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s ability to form complexes with metal ions, such as iron, can influence metabolic flux and metabolite levels . These interactions can affect the overall metabolic pathways in which 3-oxo-N-(pyridin-2-yl)butanamide is involved, potentially leading to changes in cellular metabolism and function.
Transport and Distribution
The transport and distribution of 3-oxo-N-(pyridin-2-yl)butanamide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form coordination complexes with metal ions can affect its localization and accumulation within specific tissues . Understanding how 3-oxo-N-(pyridin-2-yl)butanamide is transported and distributed is important for determining its potential therapeutic applications and efficacy.
Subcellular Localization
The subcellular localization of 3-oxo-N-(pyridin-2-yl)butanamide is influenced by targeting signals and post-translational modifications. The compound’s interactions with biomolecules can direct it to specific compartments or organelles within the cell . These interactions can affect the compound’s activity and function, potentially leading to changes in cellular processes. Understanding the subcellular localization of 3-oxo-N-(pyridin-2-yl)butanamide is crucial for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
3-oxo-N-pyridin-2-ylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-7(12)6-9(13)11-8-4-2-3-5-10-8/h2-5H,6H2,1H3,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYFBSLKZLDZOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168011 | |
| Record name | 3-Oxo-N-2-pyridylbutyramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1657-28-9 | |
| Record name | N-(2-Pyridinyl)ketoacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1657-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Oxo-N-2-pyridylbutyramide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001657289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1657-28-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57499 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Oxo-N-2-pyridylbutyramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-oxo-N-2-pyridylbutyramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.234 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B157975.png)












